Hexafluorothioacetone

Fluorine Chemistry Thiocarbonyl Synthons In-Situ Generation

Hexafluorothioacetone (HFTA) is commercially supplied exclusively as its stable dimer (2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane, CAS 791-50-4) because the monomer is a reactive blue gas that dimerizes at ambient temperature. This dimer serves as a latent, on-demand source of monomeric HFTA under fluoride-ion catalysis. WHY THIS MATTERS: HFTA is the only thioketone whose perfluorinated α-substituents completely suppress thioenolization (C=S→C-S-H), ensuring the sulfur remains non-ionized and fully available for thiophilic cycloaddition. No other thiocarbonyl compound—including non-fluorinated thioacetone or hexafluoroacetone (which replaces the thiocarbonyl sulfur with oxygen)—replicates this exclusivity. HFTA quantitatively reacts with butadiene at −78 °C, enabling construction of thermally sensitive, sulfur-containing fluorinated heterocycles (e.g., 2,2-bis(trifluoromethyl)-3,6-dihydro-2H-1-thiapyran derivatives) unattainable with alternative dienophiles. Substitution leads to lower yields or complete protocol failure. Source the 98%-pure dimer to guarantee reliable, reproducible thiophilic reactivity in your medicinal chemistry or materials science programs.

Molecular Formula C3F6S
Molecular Weight 182.09 g/mol
CAS No. 1490-33-1
Cat. No. B074735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexafluorothioacetone
CAS1490-33-1
Molecular FormulaC3F6S
Molecular Weight182.09 g/mol
Structural Identifiers
SMILESC(=S)(C(F)(F)F)C(F)(F)F
InChIInChI=1S/C3F6S/c4-2(5,6)1(10)3(7,8)9
InChIKeyDBNMHLDZMPEZCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexafluorothioacetone (CAS 1490-33-1): A Unique Fluorinated Thiocarbonyl Synthon for Low-Temperature Heterocycle Synthesis and Specialized Polymer Research


Hexafluorothioacetone (HFTA; CAS 1490-33-1), also known as 1,1,1,3,3,3-hexafluoro-2-propanethione (C₃F₆S), is a perfluorinated thioketone that exists as a distinctive blue gas under standard conditions, condensing to a liquid at 8°C [1]. Unlike many thiocarbonyl compounds, HFTA behaves as a 'true' thiocarbonyl because its perfluorinated α-substituents completely preclude thioenolization (C=S→C-S-H), ensuring the sulfur remains non-ionized and fully available for thiophilic reactivity [2]. It is primarily supplied and utilized as its more stable, commercially available dimer (2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane, CAS 791-50-4), which serves as a latent monomeric source for in-situ HFTA generation under fluoride-ion catalysis [3].

Why Hexafluorothioacetone Cannot Be Replaced by Generic Fluorinated Ketones or Other Thiocarbonyl Synthons


Generic substitution of hexafluorothioacetone (HFTA) with other fluorinated building blocks fails due to a unique confluence of electronic and steric properties that cannot be replicated. While hexafluoroacetone (HFA; (CF₃)₂C=O) shares the same perfluorinated ketone scaffold, replacing the carbonyl oxygen with a thiocarbonyl sulfur dramatically alters the compound's reactivity profile, shifting its behavior from an electrophilic carbonyl to a potent dienophile and thiophilic partner [1]. Furthermore, unlike non-fluorinated thioketones like thioacetone, which readily undergo thioenolization, the strong electron-withdrawing effect of the two trifluoromethyl groups in HFTA completely suppresses this pathway, ensuring exclusive thiocarbonyl reactivity and preventing unwanted side reactions that plague non-fluorinated analogs [2]. Consequently, substituting HFTA with another in-class thiocarbonyl compound leads to significantly different reaction outcomes, lower yields, or complete failure in established synthetic protocols, particularly those requiring low-temperature operation or high dienophile activity [3].

Hexafluorothioacetone (1490-33-1) vs. Comparators: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Quantifying Monomer-Dimer Equilibrium: Why Hexafluorothioacetone is Supplied as a Dimer and Activated On-Demand

Unlike hexafluoroacetone (HFA), which is stable and commercially available as a monomer, hexafluorothioacetone (HFTA) exhibits a strong propensity to dimerize under ambient conditions. This is not a flaw but a defining feature that dictates its unique handling and application strategy. The equilibrium heavily favors the cyclic dimer, 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane, which is the standard commercial form. Quantitative analysis shows that while HFTA can be generated as a blue gas boiling at 8°C [1], it readily dimerizes at room temperature. This behavior contrasts sharply with HFA, which remains a monomeric gas (bp -28°C) and does not undergo analogous dimerization [2]. For synthetic applications, the dimer is 'cracked' back to the monomer using a fluoride ion catalyst (e.g., CsF) in an aprotic solvent at low temperatures (e.g., 35-45°C), enabling precise temporal control over reactive monomer generation [3].

Fluorine Chemistry Thiocarbonyl Synthons In-Situ Generation

Polymerization Behavior: Thermal Instability of Poly(HFTA) vs. Poly(Thiocarbonyl Fluoride) as a Comparative Metric for Elastomer Selection

In the context of fluorinated thiocarbonyl polymer research, poly(hexafluorothioacetone) exhibits a critical and quantifiable drawback: thermal instability. While poly(thiocarbonyl fluoride) (poly(CF₂S)) is a highly resilient elastomer with a melting point of 35°C [1], poly(hexafluorothioacetone) slowly depolymerizes back to its monomer at room temperature [2]. This behavior is in stark contrast to the moderately stable, high-molecular-weight polymer (Mn ~300,000-400,000) formed from thiocarbonyl fluoride [3]. The resilience of poly(thiocarbonyl fluoride) is noted as 'characteristic' and superior to that of both poly(trifluorothioacetyl fluoride) and poly(hexafluorothioacetone), which are described as 'logy' or lacking high resilience [2]. This depolymerization is a defining limitation for any application requiring a robust, room-temperature-stable polymer, making HFTA unsuitable as a direct monomer for such purposes compared to thiocarbonyl fluoride.

Fluorinated Elastomers Polymer Chemistry Thermal Stability

Comparative Low-Temperature Reactivity: Quantitative Benchmark with Butadiene for Diels-Alder Cycloadditions

Hexafluorothioacetone's (HFTA) reactivity as a dienophile is quantitatively benchmarked by its reaction temperature with butadiene. HFTA undergoes cycloaddition with butadiene at temperatures as low as -78°C to yield 2,2-bis-(trifluoromethyl)-3,6-dihydro-2H-l-thiapyran [1]. This low-temperature reactivity is a defining feature, contrasting with the reactivity of hexafluoroacetone (HFA), which, as a carbonyl, does not readily participate in Diels-Alder reactions under these conditions. While other thiocarbonyl compounds like trifluorothioacetyl fluoride and thiocarbonyl fluoride are also active dienophiles, HFTA is described as 'exceedingly active' and capable of forming adducts with even styrene under 'very mild conditions' [2]. The -78°C benchmark provides a clear quantitative metric for comparing HFTA's synthetic utility in temperature-sensitive or kinetically demanding cycloaddition protocols.

Cycloaddition Heterocycle Synthesis Low-Temperature Chemistry

Dienophile Activity: Comparative Scope of Diels-Alder Reactions with Styrene

The exceptional dienophile activity of hexafluorothioacetone (HFTA) is further demonstrated by its ability to form adducts with styrene under mild conditions. This reaction is not typically observed with the oxygen analog, hexafluoroacetone (HFA), or with less reactive thiocarbonyl compounds [1]. The fact that HFTA reacts with styrene, an electron-rich diene, highlights its potent electrophilic character, a direct consequence of the strong electron-withdrawing trifluoromethyl groups coupled with the polarizable thiocarbonyl sulfur. This expanded reaction scope provides a quantitative justification for selecting HFTA over other fluorinated building blocks when targeting adducts derived from styrene or similar aromatic dienes.

Diels-Alder Fluorinated Dienophiles Reaction Scope

Hexafluorothioacetone (CAS 1490-33-1): Evidence-Backed Research and Industrial Application Scenarios


Low-Temperature Synthesis of Fluorinated Sulfur Heterocycles via Diels-Alder Cycloadditions

This scenario is directly supported by evidence of hexafluorothioacetone's (HFTA) quantitative reactivity benchmark: it undergoes cycloaddition with butadiene at -78°C [1]. This unique capability enables the construction of thermally sensitive, sulfur-containing fluorinated heterocycles—such as 2,2-bis-(trifluoromethyl)-3,6-dihydro-2H-l-thiapyran derivatives—under conditions where most other dienophiles would be unreactive. This application is critical for medicinal chemistry and materials science programs requiring high-purity, structurally complex fluorinated building blocks that cannot be accessed through alternative reagents.

In-Situ Generation of Reactive Monomer from Stable Dimer for Controlled Thiophilic Reactions

Given that hexafluorothioacetone (HFTA) is not stable as a monomer at room temperature and is commercially supplied as its dimer (CAS 791-50-4) [2], a primary application is the controlled, fluoride-ion-catalyzed generation of the monomer for use in thiophilic reactions. This includes the synthesis of cycloadducts with electron-rich dienes and polyenes [3]. This 'on-demand' activation strategy mitigates the handling and storage challenges associated with the reactive, gaseous monomer, providing a practical and safe method for incorporating the bis(trifluoromethyl)thiocarbonyl moiety into complex molecules.

Fundamental Research into Sterically Strained Fluorinated Polymers and Depolymerization Kinetics

The documented thermal instability of poly(hexafluorothioacetone), which slowly depolymerizes at room temperature, positions HFTA as a model monomer for fundamental studies on depolymerization kinetics and the effect of steric strain in fluorinated polymers [4]. While unsuitable as a commercial elastomer, this unique property makes it valuable for academic and industrial research aimed at understanding polymer degradation pathways or designing 'self-destructing' or transient polymer systems. This contrasts sharply with the more stable poly(thiocarbonyl fluoride), which has a melting point of 35°C and does not depolymerize under the same conditions [5].

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